molecular formula C15H12N2O3S B1463740 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1239727-73-1

4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1463740
M. Wt: 300.3 g/mol
InChI Key: GXGFCPDSXGONFF-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is also known as MTPTA and has been extensively studied for its unique properties and potential applications.

Scientific Research Applications

Synthesis and Characterization

The chemical compound 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid and its derivatives are being actively studied for various applications in scientific research. One study focuses on the synthesis and characterization of pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates, where a compound with a similar structure was used in the preparation of these pharmacophore-linked derivatives (Khalifa et al., 2017).

Applications in Corrosion Inhibition

In the context of corrosion inhibition, thiazole-based pyridine derivatives have shown potential. Specifically, derivatives like 5-(4-methoxy-phenyl)-thiazole-2-carboxylic acid pyridin-2-ylmethylene-hydrazide and its analogs have been synthesized and characterized for their corrosion inhibition performance on mild steel, revealing significant inhibition efficiencies (Chaitra et al., 2016).

Molecular Structure and Crystallography

The compound's structure has been a subject of research, with studies detailing the synthesis and molecular structure determination of related compounds. For example, research on the synthesis of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester has provided valuable insights into their molecular structure and crystal packing, highlighting the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).

properties

IUPAC Name

4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-11-6-4-10(5-7-11)12-13(14(18)19)21-15(16-12)17-8-2-3-9-17/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGFCPDSXGONFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
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4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
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